3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Lipophilicity Drug-likeness ADME profiling

For antimitotic drug discovery, sourcing the correct regioisomer is critical. This 2,5-dimethoxy-1,2,4-triazin-5(4H)-one addresses that need with a defined KSP-targeted scaffold. - Enables systematic SAR: Unique 2,5-dimethoxy topology (HBA=5) complements existing 3,4- and 2,4-dimethoxy datasets. - Screening-ready: ChEMBL-registered (CHEMBL5400457) with class-level IC50 ≈ 13 µM against KSP, supported by PubChem descriptors. - Supply assurance: Verified CAS 898650-98-1, available from stock with expedited global delivery for research use.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 898650-98-1
Cat. No. B2872844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
CAS898650-98-1
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C19H20N4O3/c1-12-4-6-13(7-5-12)10-16-18(24)21-19(23-22-16)20-15-11-14(25-2)8-9-17(15)26-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24)
InChIKeyROSOXARHFFUAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: CAS 898650-98-1


3-((2,5-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (CAS 898650-98-1) is a synthetic small-molecule member of the 1,2,4-triazin-5(4H)-one heterocyclic class, registered in authoritative databases including PubChem (CID 135561088) and ChEMBL (CHEMBL5400457) [1]. The compound features a 2,5-dimethoxyanilino substituent at the 3-position, a 4-methylbenzyl group at the 6-position, and carries a molecular formula of C19H20N4O3 with a molecular weight of 352.4 g/mol. The 1,2,4-triazin-5(4H)-one scaffold is recognized in the patent and primary literature as a privileged structure for modulating mitotic kinesin KSP (Eg5) [2] and for exhibiting antiproliferative activity against human leukemia cell lines [3].

1
Registered in PubChem and ChEMBL
CID 135561088 · CHEMBL5400457
2
1,2,4-triazin-5(4H)-one scaffold linked to KSP (Eg5) inhibition in patent literature
3
Class-level antiproliferative activity reported against leukemia cell lines
4
Distinct 2,5-dimethoxy substitution for SAR exploration
Differentiates from 2,4- and 3,4-isomers

Why Analogs Cannot Replace CAS 898650-98-1


Within the 6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one sub-series, the position and number of methoxy substituents on the 3-anilino ring critically dictate computed physicochemical properties known to influence target binding, solubility, and metabolic stability [1]. Swapping the 2,5-dimethoxy pattern to an isomeric 2,4-dimethoxy or 3,4-dimethoxy arrangement alters hydrogen bond acceptor topology and electronic distribution, while replacement with non-methoxy substituents (e.g., methyl groups or ethoxy) changes both lipophilicity (XLogP3-AA) and hydrogen bond acceptor count—parameters that cannot be assumed to preserve biological activity in the absence of direct comparative profiling [2]. Class-level evidence from structurally related 1,2,4-triazin-5(4H)-ones demonstrates that even minor substituent changes can shift antiproliferative IC50 values by an order of magnitude [2].

!
Changing methoxy pattern (2,5- to 2,4- or 3,4-) alters hydrogen bond acceptor topology and may shift target interaction profile.
!
Replacement with non-methoxy substituents (e.g., methyl, ethoxy) modifies lipophilicity and HBA count—parameters not proven to preserve biological activity without direct profiling.
!
Class-level evidence shows minor substituent changes can shift antiproliferative IC50 by an order of magnitude; direct substitution without validation may introduce uncharacterized potency gaps.

Differentiation Evidence: CAS 898650-98-1


Lipophilicity Comparison: 2,5-Dimethoxy vs. Isomeric Analogs

The computed octanol-water partition coefficient (XLogP3-AA) of 3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is 2.6 [1]. While direct XLogP3-AA values for the 2,4-dimethoxy and 3,4-dimethoxy positional isomers at the same 6-(4-methylbenzyl) position are not yet deposited in PubChem, the 2,4-dimethoxy isomer is expected to exhibit similar overall lipophilicity but with a different hydrogen bond acceptor spatial arrangement due to the para-methoxy group. Literature on the broader 1,2,4-triazin-5(4H)-one class establishes that XLogP shifts of ≥0.5 units correspond to measurable changes in membrane permeability and off-target binding [2].

XLogP3-AA
Class-level inference
2,5-Dimethoxy: 2.6
Isomeric analogs: not published; inferred positional variation 0.3–0.8 units
Lipophilicity context for cell-based assay exposure consistency
Comparator XLogP3-AA data unavailable; class-level estimates only
Lipophilicity Drug-likeness ADME profiling

Hydrogen Bond Acceptor Count: Methoxy vs. Methyl Analogs

3-((2,5-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one possesses 5 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD), as computed by Cactvs [1]. In contrast, the closely related 3-((2,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (which replaces the two methoxy groups with methyl groups) has a predicted HBA count of 4 and HBD count of 2, reducing the total hydrogen bond acceptor capacity by one unit. This difference alters the compound's ability to engage hydrogen-bonding residues in biological targets such as kinase ATP-binding pockets, where the hinge-binding region typically requires precise HBA/HBD complementarity [2].

HBA Count
Cross-study comparable
2,5-Dimethoxy: HBA=5, HBD=2
2,4-Dimethyl analog: HBA=4, HBD=2
ΔHBA = +1
Hydrogen bond capacity relevant for kinase hinge-region engagement
Dimethyl analog lacks methoxy HBA; target interaction may differ
Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Conformational Flexibility

The target compound contains 6 rotatable bonds, as computed by Cactvs [1]. This is one fewer than the 7 rotatable bonds predicted for the 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one analog , which incorporates an ethoxy group that introduces an additional freely rotating C-O bond. Reduced rotatable bond count is generally associated with lower entropic penalty upon target binding and improved ligand efficiency metrics, as established by the seminal work of Veber et al. [2].

Rotatable Bonds
Cross-study comparable
2,5-Dimethoxy: 6 rotatable bonds
2-Ethoxy analog: 7 rotatable bonds
ΔRotB = −1
Lower conformational entropy penalty may favor ligand efficiency indices
Entropic advantage requires binding assay confirmation
Conformational flexibility Binding entropy Ligand efficiency

Scaffold Privilege: KSP (Eg5) Inhibition Potential

The 1,2,4-triazin-5(4H)-one scaffold is explicitly claimed as an inhibitor of the mitotic kinesin KSP (Eg5) in patent WO2004032879A2, assigned to Cytokinetics, Inc. [1]. The patent discloses that 1,2,4-triazin-5-ones are useful for treating cellular proliferative diseases by modulating KSP activity. While the specific compound 3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is not individually exemplified with a measured IC50 value in the patent, its structural features—the 3-aminoaryl and 6-benzyl substitution pattern—align with the general Markush structure claimed [1]. In a separate primary research study, structurally related 1,2,4-triazin-5-ones demonstrated antiproliferative IC50 values against K-562 leukemia cells ranging from low micromolar to sub-micromolar concentrations, with compound 3c showing the most promising activity [2].

KSP Scaffold
Class-level inference
Scaffold claimed in KSP inhibitor patent WO2004032879A2. Individual IC50 not measured; related triazinones show μM antiproliferative activity.
Supports antimitotic research context; individual activity requires profiling
Patent-level association only; no direct enzymatic data for this compound
KSP Eg5 inhibition Mitotic kinesin Antimitotic

ChEMBL Registration Differentiator

3-((2,5-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is registered in the ChEMBL bioactivity database under identifier CHEMBL5400457 [1], indicating submission by a data depositor and potential linkage to biological assay results. By contrast, several closely related positional isomers—including the 2,4-dimethoxy and 2,6-dimethoxy analogs at the 6-(4-methylbenzyl) position—do not appear to have ChEMBL compound records [2]. ChEMBL registration serves as a practical differentiator for procurement, as it implies a higher probability that the compound has undergone at least one biological evaluation, potentially yielding retrievable screening data that informs experimental design.

ChEMBL ID
Supporting evidence
Target: CHEMBL5400457 (registered)
Isomeric analogs: not registered
ChEMBL registration implies higher probability of existing biological annotation
Unregistered isomers carry higher 'dark matter' risk for screening
ChEMBL Bioactivity database Chemical probe

Lipinski Rule-of-Five Compliance: Class-Level Validation

The target compound satisfies all four Lipinski Rule-of-Five criteria: molecular weight 352.4 g/mol (<500), XLogP3-AA 2.6 (<5), HBD 2 (<5), HBA 5 (<10) [1]. Reddy et al. (2010) demonstrated that structurally analogous 1,2,4-triazin-5(4H)-ones consistently comply with Lipinski rules and exhibit experimental log P (log Pexp) values in close agreement with calculated log Pcalc [2]. This class-level validation reduces the procurement risk associated with compounds that may meet computational drug-likeness criteria but fail experimental verification. In contrast, the 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one analog carries a higher XLogP3-AA due to the ethoxy substituent, potentially exceeding optimal oral bioavailability thresholds .

Lipinski Rules
Class-level inference
MW=352.4, XLogP=2.6, HBD=2, HBA=5 → 0 violations. Class-validated across related 1,2,4-triazin-5(4H)-ones.
Drug-likeness context for oral discovery programs
Class-level compliance does not guarantee individual oral bioavailability
Drug-likeness Lipinski rules Oral bioavailability

Recommended Applications: CAS 898650-98-1


KSP (Eg5) Inhibitor Screening and Antimitotic Discovery

Based on the patent-backed association of the 1,2,4-triazin-5(4H)-one scaffold with KSP inhibition [1], this compound is suited as a screening library member in antimitotic drug discovery programs. Its 2,5-dimethoxyphenyl substitution pattern distinguishes it from dimethylphenyl and monomethoxy analogs, offering a unique hydrogen bond acceptor topology (HBA = 5) for probing KSP ATP-binding site interactions. Procurement for this application leverages the class-level KSP inhibitory activity (IC50 ≈ 13 μM for structurally related triazin-5-ones) and the compound's ChEMBL registration (CHEMBL5400457) [2].

SAR Studies of Antiproliferative Triazinone Agents

Reddy et al. (2010) established that 1,2,4-triazin-5-ones exhibit differential antiproliferative activity against K-562 leukemia cells with low cytotoxicity toward HeLa cells [1]. Procuring 3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one enables systematic SAR exploration of the 2,5-dimethoxy positional isomer space, complementing existing data on 3,4-dimethoxy and 2,4-dimethoxy analogs. The compound's rotatable bond count (6) and XLogP3-AA (2.6) provide distinct physicochemical coordinates within the congeneric series.

In Silico Screening for Kinase and CYP450 Targets

The availability of authoritative computed descriptors from PubChem (MW 352.4, XLogP3-AA 2.6, HBA 5, HBD 2, 6 rotatable bonds) and a definitive InChIKey (ROSOXARHFFUAFH-UHFFFAOYSA-N) makes this compound suitable for virtual screening and molecular docking studies [1]. The 2,5-dimethoxyphenyl moiety presents a defined pharmacophoric feature distinct from the 3,4-dimethoxy isomer, which has demonstrated measurable CYP3A4 inhibition (IC50 = 50 μM in human liver microsomes) [2], suggesting potential for differential CYP profiling within dimethoxy positional isomer series.

Chemical Biology Probe for Methoxy Positional Effects

As a 2,5-dimethoxyphenyl regioisomer with ChEMBL registration [1], this compound fills a specific niche in chemical biology probe collections where the methoxy substitution pattern is the primary variable of interest. Its differentiation from the better-characterized 3,4-dimethoxy isomer (which has BindingDB-deposited CYP3A4 data) [2] makes it valuable for control experiments that isolate the contribution of methoxy position to target selectivity and off-target profiles.

Application
Selection Property
Validation Focus
KSP (Eg5) inhibitor screening studies
Scaffold-patent linkage (WO2004032879A2)
Class-level KSP inhibition and antimitotic assay context
Antiproliferative SAR studies
Distinct 2,5-dimethoxy substitution and rotatable bond count (6)
Differential antiproliferative activity across methoxy isomers
In silico screening and molecular docking
Computed physicochemical descriptors (XLogP3-AA 2.6, HBA 5, HBD 2)
Pharmacophoric comparison with 3,4-dimethoxy isomer CYP3A4 data
Chemical biology probe for methoxy positional effects
ChEMBL registration (CHEMBL5400457) and unique 2,5-regioisomer identity
Target selectivity and off-target profiling across methoxy positional isomers
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